molecular formula C7H15NO B1376733 3-Amino-1-cyclobutylpropan-1-ol CAS No. 1447967-21-6

3-Amino-1-cyclobutylpropan-1-ol

Cat. No.: B1376733
CAS No.: 1447967-21-6
M. Wt: 129.2 g/mol
InChI Key: QOAAXDYFKMFWNR-UHFFFAOYSA-N
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Description

3-Amino-1-cyclobutylpropan-1-ol is a chemical compound that belongs to the class of amino alcohols It features a cyclobutyl ring attached to a propanol backbone, with an amino group at the 3-position and a hydroxyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclobutylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the use of transaminases in a biocatalytic process, which can provide high stereoselectivity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through distillation or crystallization, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclobutylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-1-cyclobutylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclobutylpropan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-cyclobutylpropan-1-ol is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-amino-1-cyclobutylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-5-4-7(9)6-2-1-3-6/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAAXDYFKMFWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447967-21-6
Record name 3-amino-1-cyclobutylpropan-1-ol
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